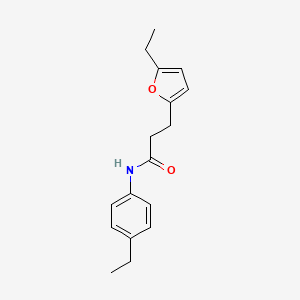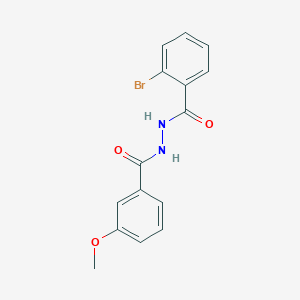
2-bromo-N'-(3-methoxybenzoyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N'-(3-methoxybenzoyl)benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 2-bromo-N'-(3-methoxybenzoyl)benzohydrazide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
Biochemical and Physiological Effects:
2-bromo-N'-(3-methoxybenzoyl)benzohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, bacteria, and fungi. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
The advantages of using 2-bromo-N'-(3-methoxybenzoyl)benzohydrazide in lab experiments include its potential as a new anticancer, antibacterial, antifungal, and anti-inflammatory agent. Additionally, this compound has been shown to have low toxicity in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability in certain conditions.
将来の方向性
There are several future directions for the research on 2-bromo-N'-(3-methoxybenzoyl)benzohydrazide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to optimize the synthesis method to obtain higher yields and purity of the compound. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Finally, the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
合成法
2-bromo-N'-(3-methoxybenzoyl)benzohydrazide can be synthesized using different methods. One of the most common methods is the reaction of 3-methoxybenzoyl chloride with hydrazine hydrate in the presence of sodium acetate. The resulting product is then treated with bromine to obtain 2-bromo-N'-(3-methoxybenzoyl)benzohydrazide. This method has been optimized to obtain high yields of the compound.
科学的研究の応用
2-bromo-N'-(3-methoxybenzoyl)benzohydrazide has shown potential applications in various fields of scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties and has shown potential as a new antimicrobial agent. Additionally, this compound has been studied for its anti-inflammatory properties and has shown potential as a new anti-inflammatory agent.
特性
IUPAC Name |
2-bromo-N'-(3-methoxybenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-11-6-4-5-10(9-11)14(19)17-18-15(20)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFGWSLCLKWCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)
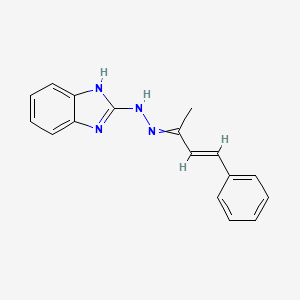
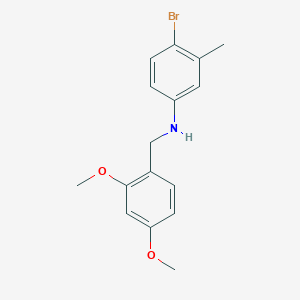
![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)

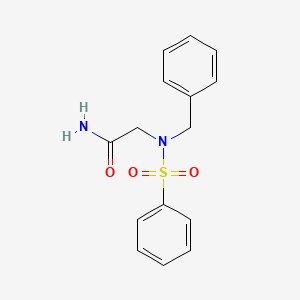
![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)
![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B5830957.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5830959.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5830961.png)
